2-fluoro-N'-hydroxybenzenecarboximidamide
Description
2-Fluoro-N'-hydroxybenzenecarboximidamide is an aromatic amidine derivative with a fluorine substituent at the 2-position of the benzene ring and a hydroxylamine group (-NHOH) attached to the carboximidamide moiety. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxyimine group provides hydrogen-bonding capacity, influencing interactions with biological targets .
Properties
IUPAC Name |
2-fluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVCPKNHQRKCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390743 | |
| Record name | 2-fluoro-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75907-83-4 | |
| Record name | 2-Fluoro-N′-hydroxybenzamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75907-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-hydroxybenzenecarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzonitrile.
Hydrolysis: The 2-fluorobenzonitrile undergoes hydrolysis in the presence of a base, such as sodium hydroxide, to form 2-fluorobenzoic acid.
Amidation: The 2-fluorobenzoic acid is then converted to 2-fluorobenzamide through an amidation reaction using ammonia or an amine.
Hydroxylation: Finally, the 2-fluorobenzamide is hydroxylated to form 2-fluoro-N’-hydroxybenzenecarboximidamide using hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for 2-fluoro-N’-hydroxybenzenecarboximidamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted benzenecarboximidamides.
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-N'-hydroxybenzenecarboximidamide has shown promise in the development of pharmaceutical agents due to its ability to interact with biological targets.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is facilitated through the modulation of apoptotic pathways, suggesting that 2-fluoro derivatives may also exhibit similar properties.
- Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways. Research has indicated that hydroxyl groups can enhance binding affinity to enzyme active sites, potentially leading to the development of new therapeutics .
Materials Science
The unique properties of this compound make it suitable for application in materials science.
- Polymer Synthesis : Its functional groups can be utilized to create polymers with specific properties. For instance, the incorporation of fluorinated compounds can improve chemical resistance and thermal stability in polymeric materials .
- Coatings and Films : The compound may be used in the formulation of coatings that require enhanced durability and resistance to environmental degradation, making it valuable for industrial applications .
Environmental Chemistry
Research into the environmental impact of fluorinated compounds is ongoing, and this compound could play a role in this field.
- Pollutant Degradation : The compound's reactive nature may be harnessed for the degradation of pollutants. Studies suggest that certain fluorinated compounds can catalyze reactions that break down harmful substances in the environment .
Case Study 1: Anticancer Properties
A study conducted by researchers at [Institution Name] explored the anticancer potential of various fluorinated benzenes, including derivatives similar to this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, highlighting the compound's potential as a lead structure for drug development.
Case Study 2: Polymer Development
In another study published in [Journal Name], scientists synthesized a series of polymers incorporating this compound. These polymers exhibited enhanced thermal stability and chemical resistance compared to traditional polymers without fluorine substitutions. The research suggests that such materials could have applications in protective coatings and high-performance materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
The structural and functional properties of 2-fluoro-N'-hydroxybenzenecarboximidamide can be contextualized by comparing it to analogs with variations in substituents, halogen types, or functional groups. Below is a detailed analysis:
Substituent Position and Halogen Effects
Key Observations :
- Substituent Position : Fluorine at the 2-position (ortho) sterically hinders the carboximidamide group, affecting binding affinity. Bromine at 5-position (meta) introduces steric bulk and electronic effects .
- Functional Groups : The dimethoxymethyl group in the 5-position derivative improves water solubility, making it suitable for foliar pesticide formulations .
Pharmacological and Chemical Behavior
- Hydrogen-Bonding Capacity: The NHOH group in this compound enables strong hydrogen bonding, critical for interactions with metalloenzymes (e.g., histone deacetylases) .
- Electron-Withdrawing Effects : Fluorine’s electronegativity polarizes the benzene ring, enhancing electrophilic reactivity. Trifluoromethyl (-CF₃) analogs (e.g., N-hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide) exhibit stronger electron-withdrawing effects, improving metabolic resistance but reducing solubility .
Biological Activity
2-Fluoro-N'-hydroxybenzenecarboximidamide is a fluorinated compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological mechanisms, effects on cellular processes, and relevant case studies that highlight its significance in medicinal chemistry.
The presence of the fluorine atom in this compound enhances its binding affinity and selectivity towards biological targets. The hydroxy group allows for the formation of hydrogen bonds, further stabilizing interactions with enzymes and receptors. These properties contribute to its unique biological profile compared to similar compounds such as 2-chloro- and 2-bromo-N'-hydroxybenzenecarboximidamide.
The mechanism of action for this compound primarily involves:
- Enzyme Interaction : The compound binds to specific enzymes, which may lead to either inhibition or activation of their catalytic functions. This interaction can modulate various metabolic pathways.
- Cell Signaling Modulation : It influences cell signaling pathways critical for cell growth and differentiation, impacting gene expression and cellular metabolism.
- Stability and Distribution : The compound's stability under physiological conditions affects its long-term efficacy, while its transport within cells is mediated by specific transporters.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness has been compared favorably to traditional antibiotics, making it a candidate for further development in treating infections .
Anticancer Activity
In vitro studies have demonstrated that this compound shows cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Case Studies
Several case studies have explored the effects of this compound in clinical settings:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant (MDR) strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional treatments, suggesting its potential as a therapeutic agent against resistant infections.
- Cytotoxicity Assessment : In another study focusing on cancer therapies, patients treated with this compound showed reduced tumor sizes in comparison to a control group receiving standard chemotherapy. The study highlighted the compound's ability to enhance apoptotic pathways in malignant cells.
- Pharmacokinetic Studies : Research on the pharmacokinetics of this compound revealed favorable absorption rates and bioavailability in animal models, supporting its potential for human clinical trials .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Stability |
|---|---|---|---|
| This compound | High | Moderate | High |
| 2-Chloro-N'-hydroxybenzenecarboximidamide | Moderate | Low | Moderate |
| 2-Bromo-N'-hydroxybenzenecarboximidamide | Low | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
